molecular formula C4H10O3 B6237482 (2R)-3-methoxypropane-1,2-diol CAS No. 86195-49-5

(2R)-3-methoxypropane-1,2-diol

Cat. No. B6237482
CAS RN: 86195-49-5
M. Wt: 106.1
InChI Key:
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Description

(2R)-3-Methoxypropane-1,2-diol, also known as (2R)-3-MPD, is a chiral diol with a wide range of applications in organic synthesis and medicinal chemistry. It is an important starting material for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in transition metal-catalyzed reactions.

Scientific Research Applications

(2R)-3-MPD has several applications in scientific research. It is used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in transition metal-catalyzed reactions. It is also used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it is used in the synthesis of chiral drugs, such as the antidepressant bupropion, and in the synthesis of chiral polymers.

Mechanism of Action

The mechanism of action of (2R)-3-MPD is not well understood. However, it is known that it is a chiral diol that can be used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in transition metal-catalyzed reactions. It is also known that it can be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-3-MPD are not well understood. However, it is known that it can be used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in transition metal-catalyzed reactions. It is also known that it can be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-3-MPD in lab experiments include its availability, its low cost, and its ease of use. It is also a highly selective chiral reagent that can be used in a variety of reactions. The main limitation of using (2R)-3-MPD in lab experiments is its low solubility in many solvents, which can make it difficult to work with.

Future Directions

The future directions for (2R)-3-MPD include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research is needed into its applications in asymmetric synthesis and transition metal-catalyzed reactions. Finally, further research is needed into its use as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

Synthesis Methods

(2R)-3-MPD is typically synthesized by the reduction of the corresponding lactone. The reduction of the lactone is typically carried out with a catalytic amount of a strong reducing agent such as LiAlH4 or NaBH4. An alternative method is the reduction of the corresponding ester using a catalytic amount of a strong reducing agent such as LiAlH4 or NaBH4. The ester can also be reduced using a base such as NaOH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-methoxypropane-1,2-diol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methoxyethanol", "Sodium borohydride", "Hydrogen chloride", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: 2-methoxyethanol is reacted with sodium borohydride to form (2R)-2-methoxypropan-1-ol.", "Step 2: (2R)-2-methoxypropan-1-ol is treated with hydrogen chloride to form (2R)-2-chloromethoxypropane.", "Step 3: (2R)-2-chloromethoxypropane is reacted with sodium hydroxide to form (2R)-3-methoxypropan-1-ol.", "Step 4: (2R)-3-methoxypropan-1-ol is oxidized with hydrogen peroxide to form (2R)-3-methoxypropane-1,2-diol." ] }

CAS RN

86195-49-5

Molecular Formula

C4H10O3

Molecular Weight

106.1

Purity

95

Origin of Product

United States

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